molecular formula C17H13N3O4S B12518405 3-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid

3-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid

Cat. No.: B12518405
M. Wt: 355.4 g/mol
InChI Key: PCCKBPNEADBLOG-UHFFFAOYSA-N
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Description

3-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid is a complex organic compound that features an indole moiety, a sulfonamide group, and a benzoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring . The cyano and methyl groups are introduced through subsequent reactions.

The sulfonamide group is then attached to the indole derivative via a sulfonylation reaction, where a sulfonyl chloride reacts with the indole derivative in the presence of a base . Finally, the benzoic acid moiety is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated benzoic acid derivative in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

3-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity. The benzoic acid moiety can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid is unique due to its combination of an indole moiety, a sulfonamide group, and a benzoic acid structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H13N3O4S

Molecular Weight

355.4 g/mol

IUPAC Name

3-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid

InChI

InChI=1S/C17H13N3O4S/c1-10-5-6-14(16-15(10)12(8-18)9-19-16)20-25(23,24)13-4-2-3-11(7-13)17(21)22/h2-7,9,19-20H,1H3,(H,21,22)

InChI Key

PCCKBPNEADBLOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CNC2=C(C=C1)NS(=O)(=O)C3=CC=CC(=C3)C(=O)O)C#N

Origin of Product

United States

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